(Z)-N-(4,5-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide
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Description
(Z)-N-(4,5-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C14H12Cl2N4OS and its molecular weight is 355.24. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the field of organic photovoltaics , suggesting potential targets could be related to light-sensitive processes.
Mode of Action
It’s known that the thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . This suggests that the compound might interact with its targets through electron transfer processes.
Biochemical Pathways
It’s known that similar compounds have been used in the field of organic photovoltaics , suggesting that the compound might affect light-sensitive biochemical pathways.
Pharmacokinetics
It’s known that similar compounds have high oxidative stability , which might influence their bioavailability and pharmacokinetics.
Result of Action
It’s known that similar compounds can induce apoptosis in cancer cells when exposed to light , suggesting that this compound might have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, light exposure can trigger the compound’s action, as seen in similar compounds used in photodynamic therapy . Furthermore, the compound’s high oxidative stability suggests that it might be resistant to degradation in various environmental conditions.
Properties
IUPAC Name |
N-(4,5-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)-1,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4OS/c1-7-6-9(18-20(7)3)13(21)17-14-19(2)12-10(22-14)5-4-8(15)11(12)16/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCADXNGFFGECO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N=C2N(C3=C(S2)C=CC(=C3Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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